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Compound of Interest

Compound Name: 3,4-Dimethoxy-2-nitrobenzonitrile
CAS No.: 1175636-14-2
Cat. No.: B1497856
Get Quote
. J

Executive Summary & Chemical Identity

2-Nitro-3,4-dimethoxybenzonitrile is a highly functionalized aromatic building block used in the
synthesis of fused heterocycles, particularly quinazolines and isoquinolines. It serves as a
critical regioisomer in Structure-Activity Relationship (SAR) studies for kinase inhibitors.

Critical Distinction: Researchers often conflate this compound with its regioisomer, 4,5-
dimethoxy-2-nitrobenzonitrile (also known as 6-nitroveratronitrile), which is the key intermediate
for the EGFR inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva). This guide explicitly
distinguishes between the two to prevent synthetic errors.

Chemical Identifiers
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Common Isomer (Gefitinib
Feature Target Compound i
Intermediate)

) 2-Nitro-3,4- 4,5-Dimethoxy-2-
Systematic Name ] o ) o
dimethoxybenzonitrile nitrobenzonitrile

3,4-Dimethoxy-2- ) .
) o ) 6-Nitroveratronitrile; 1-Cyano-
Synonyms nitrobenzonitrile; 2-Nitro- ) )
o ) 2-nitro-4,5-dimethoxybenzene
veratronitrile (ambiguous)

CAS Number 1175636-14-2 102714-71-6

Molecular Formula CoHsN204 CoHsN204

Molecular Weight 208.17 g/mol 208.17 g/mol

SMILES COclc(OC)cec(C#N)C1[OA] COclcc(C#N)c(ccl1OQ)[0-]
1,2,3,4-tetrasubstituted 1,2,4,5-tetrasubstituted

Key Structural Feature )
(Crowded) (Symmetrical)

Structural Analysis & Regiochemistry

The chemical behavior of 2-nitro-3,4-dimethoxybenzonitrile is defined by the vicinal substitution
pattern (positions 1, 2, 3, 4).

o Steric Crowding: The nitro group at position 2 is wedged between the cyano group (C1) and
the methoxy group (C3). This steric strain makes the nitro group liable to displacement or
twisting out of planarity, affecting its reducibility.

» Electronic Effects:
o CN (C1): Strong electron-withdrawing group (EWG), meta-directing.
o NO2z (C2): Strong EWG, meta-directing.

o OMe (C3, C4): Strong electron-donating groups (EDG), ortho/para-directing.

Isomer Visualization (DOT Diagram)
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The following diagram illustrates the structural divergence between the target isomer and the
common pharmaceutical intermediate.

Target Isomer SAR Studies
Nitration (Trace/Minor) 2-Nitro-3,4-dimethoxybenzonitrile (Kinase Inhibitors)

Sterically Hindered __ _py| (CAS 1175636-14-2)
—————————— Crowded 1,2,3,4-Pattern

Veratronitrile Nitration (Major Product)
(3,4-Dimethoxybenzonitrile) Directing: Para to C4-OMe
Ortho to C3-OMe Common lsomer

4,5-Dimethoxy-2-nitrobenzonitrile
(CAS 102714-71-6)
Symmetrical 1,2,4,5-Pattern

SAR

Gefitinib/Erlotinib
Synthesis

Click to download full resolution via product page

Caption: Regiochemical divergence in the nitration of veratronitrile. The 4,5-isomer is favored
electronically and sterically.

Synthetic Methodologies

A. Synthesis of the Common Isomer (4,5-Dimethoxy-2-
nitrobenzonitrile)

Note: This protocol is provided as the industry standard reference. Users aiming for the 3,4-

iIsomer must be aware that this reaction primarily yields the 4,5-isomer.

Reaction Principle: Electrophilic aromatic substitution (Nitration).[1] The 4-methoxy group
directs the incoming nitro group to the ortho position (C5), which is also meta to the cyano
group (reinforcing). The position between the methoxy groups (C2) is sterically crowded, and
the position adjacent to the nitrile (C2/C6) is deactivated by the nitrile, but C6 (which becomes
C2 in the product name) is less hindered than C2 (between OMe and CN).

Protocol:

o Reagents: 3,4-Dimethoxybenzonitrile (Veratronitrile) (1.0 eq), Nitric Acid (70%, 5.0 eq),
Acetic Acid (Solvent).

e Setup: 3-neck round bottom flask equipped with a thermometer and addition funnel.
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e Procedure:

o

Dissolve veratronitrile in glacial acetic acid. Cool to 0-5°C.

[¢]

Add HNOs dropwise, maintaining internal temperature <10°C to prevent dinitration.

[¢]

Allow to warm to room temperature and stir for 2 hours.

Workup: Pour mixture onto crushed ice. The product precipitates as a yellow solid.

[e]

Purification: Filter, wash with cold water, and recrystallize from ethanol.

o

e Yield: Typically 85-95% of 4,5-dimethoxy-2-nitrobenzonitrile.

B. Synthesis of the Target Isomer (2-Nitro-3,4-
dimethoxybenzonitrile)

Direct nitration fails to yield this isomer in high quantity due to steric hindrance. The preferred
route involves dehydration of the corresponding benzaldoxime or Sandmeyer reaction.

Recommended Route: Dehydration of 2-Nitro-3,4-dimethoxybenzaldoxime This route avoids
the regioselectivity issues of direct nitration by establishing the carbon skeleton first.

e Precursor: 2-Nitro-3,4-dimethoxybenzaldehyde (Commercially available or synthesized via
oxidation of the corresponding benzyl alcohol).

e Step 1: Oxime Formation
o React aldehyde with Hydroxylamine hydrochloride (

) and Sodium Acetate in Ethanol/Water.

o Reflux for 2 hours. Cool to precipitate the oxime.
o Step 2: Dehydration to Nitrile

o Reagent: Acetic Anhydride (
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) or Thionyl Chloride (
).
o Procedure: Reflux the oxime in acetic anhydride for 4 hours.

o Workup: Pour into ice water, neutralize with

. Extract with Ethyl Acetate.[2]

o Result: 2-Nitro-3,4-dimethoxybenzonitrile.[3]

Applications in Drug Development

Both isomers serve as precursors to amino-benzonitriles, which are cyclized to form
quinazolines.

Quinazoline Core Synthesis (Gefitinib/Erlotinib)

The 4,5-isomer is reduced to 2-amino-4,5-dimethoxybenzonitrile. This is then reacted with
Formamide or Dimethylformamide dimethyl acetal (DMF-DMA) to close the pyrimidine ring,
forming the quinazoline core.

SAR Studies (The Role of the 3,4-Isomer)

The 2-nitro-3,4-dimethoxybenzonitrile isomer is used to synthesize 5,6-dimethoxyquinazoline
derivatives (due to the numbering shift upon cyclization).

e Mechanism: Shifting the methoxy groups from the 6,7-position (standard Gefitinib pattern) to
the 5,6-position alters the shape of the ATP-binding pocket inhibitor.

o Utility: Researchers use this to probe the steric tolerance of the kinase "hinge region."

Experimental Workflow: Reduction to Aniline

The nitro group must be reduced to an amine for subsequent cyclization.
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2-Nitro-3,4-dimethoxybenzonitrile

Reagents:
Iron Powder / NHA4CI
(Bechamp Reduction)

Stepwise Reduction

| .
1 Intermediate:
: Nitroso/Hydroxylamine

Product:
2-Amino-3,4-dimethoxybenzonitrile

High Temp (140°C)

Cyclization:
+ Formamide -> Quinazoline

Click to download full resolution via product page

Caption: Reduction workflow converting the nitro-nitrile precursor to the active amino-nitrile
synthon.

Safety & Handling

o Hazards: Nitro-benzonitriles are toxic if swallowed (Acute Tox. 4) and may cause skin/eye
irritation. The nitrile group can liberate cyanide under extreme metabolic or chemical
conditions, though the aromatic bond is stable.

o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Segregate from strong
oxidizing agents and strong bases.

¢ Spill Protocol: Do not sweep dry dust (explosion hazard with nitro compounds). Dampen with
water and collect for hazardous waste disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 2-Nitro-3,4-dimethoxybenzonitrile &
Isomeric Distinctions]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1497856/docs#technical-guide-2-nitro-3-4-
dimethoxybenzonitrile-isomeric-distinctions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1497856/docs#technical-guide-2-nitro-3-4-dimethoxybenzonitrile-isomeric-distinctions
https://www.benchchem.com/product/b1497856/docs#technical-guide-2-nitro-3-4-dimethoxybenzonitrile-isomeric-distinctions
https://www.benchchem.com/product/b1497856/docs#technical-guide-2-nitro-3-4-dimethoxybenzonitrile-isomeric-distinctions
https://www.benchchem.com/product/b1497856/docs#technical-guide-2-nitro-3-4-dimethoxybenzonitrile-isomeric-distinctions
https://www.benchchem.com/product/b1497856?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

